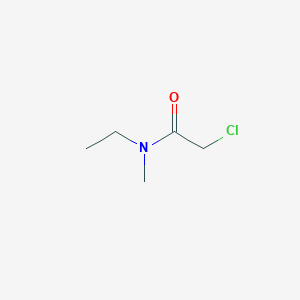

2-chloro-N-ethyl-N-methylacetamide

Übersicht

Beschreibung

2-chloro-N-ethyl-N-methylacetamide is an organic compound with the molecular formula C5H10ClNO. It is a chlorinated amide, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-chloro-N-ethyl-N-methylacetamide can be synthesized through the reaction of chloroacetyl chloride with N-ethyl-N-methylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The product is then purified through distillation or recrystallization techniques .

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-ethyl-N-methylacetamide undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The compound can be hydrolyzed to form N-ethyl-N-methylacetamide and hydrochloric acid.

Oxidation and Reduction: Although less common, the compound can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Hydrolysis: This reaction is usually performed in the presence of water and a base or acid catalyst.

Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

Nucleophilic substitution: Products vary depending on the nucleophile used. For example, reaction with an amine yields a substituted amide.

Hydrolysis: The major products are N-ethyl-N-methylacetamide and hydrochloric acid.

Oxidation and Reduction: Products depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-chloro-N-ethyl-N-methylacetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and protein modification.

Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.

Industry: It is employed in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-chloro-N-ethyl-N-methylacetamide involves its reactivity as a chlorinated amide. The chlorine atom is highly reactive and can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The compound can also interact with biological molecules, potentially inhibiting enzymes or modifying proteins through covalent bonding .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-chloro-N-methylacetamide: Similar in structure but lacks the ethyl group.

2-chloro-N,N-dimethylacetamide: Contains two methyl groups instead of an ethyl and a methyl group.

2-chloro-N-methoxy-N-methylacetamide: Contains a methoxy group instead of an ethyl group.

Uniqueness

2-chloro-N-ethyl-N-methylacetamide is unique due to its specific combination of an ethyl and a methyl group attached to the nitrogen atom. This structural feature imparts distinct reactivity and properties compared to its analogs, making it valuable in specific synthetic applications .

Biologische Aktivität

2-Chloro-N-ethyl-N-methylacetamide (CEMA) is a chloroacetamide compound with notable biological activity, particularly as an antimicrobial agent. Its molecular formula is CHClNO, and it has a molecular weight of approximately 135.59 g/mol. This article explores the biological activity of CEMA, focusing on its antimicrobial properties, mechanisms of action, and potential applications in pharmaceuticals.

Antimicrobial Activity

Research indicates that CEMA exhibits significant antimicrobial activity against various bacterial strains. Its structural features, particularly the presence of a chloro group, enhance its efficacy compared to similar compounds.

Minimum Inhibitory Concentration (MIC)

A study evaluated the MIC of CEMA against Klebsiella pneumoniae, a common pathogenic bacterium. The results showed that CEMA had an MIC of 512 µg/mL , which is notably lower than related compounds lacking the chloro substitution. This indicates that the chloro atom significantly enhances its antibacterial potency .

| Compound Name | MIC (µg/mL) | Structural Features |

|---|---|---|

| CEMA | 512 | Chloro group at C2 |

| Precursor | 1024 | No chloro group |

CEMA's mechanism involves inhibition of penicillin-binding proteins (PBPs), crucial for maintaining bacterial cell wall integrity. By disrupting these proteins, CEMA causes cell lysis and death in susceptible bacteria. Time-kill studies demonstrated that CEMA could reduce viable bacterial counts significantly within hours of exposure .

Case Studies and Research Findings

- Bactericidal Activity : A time-kill kinetic study revealed that treatment with CEMA resulted in a significant reduction in colony-forming units (CFUs) after just 6 hours at concentrations corresponding to twice the MIC. This rapid action underscores its potential as a therapeutic agent against bacterial infections .

- Cell Integrity Effects : The study also assessed the impact of CEMA on bacterial cell integrity. It was found that exposure led to substantial cytoplasmic content release, indicating effective cell lysis due to PBP inhibition .

- Toxicity Assessment : In genotoxicity tests on oral mucosa cells, CEMA exhibited low toxicity levels with over 80% of cells remaining normal across tested concentrations. This suggests a favorable safety profile for potential therapeutic use .

Structural Comparison with Related Compounds

The unique combination of ethyl and methyl groups on the nitrogen atom distinguishes CEMA from other chloroacetamides. This structural variation may influence both its biological activity and chemical reactivity.

| Compound Name | Similarity Index | Notable Features |

|---|---|---|

| 2-Chloro-N,N-dimethylacetamide | 0.88 | Two dimethyl groups on nitrogen |

| 2-Chloro-N-(hydroxymethyl)acetamide | 0.81 | Hydroxymethyl substitution |

| 2-Chloro-N-cyclopropylacetamide | 0.75 | Cyclopropyl group on nitrogen |

| 2-Chloro-N-methylacetamide | 0.76 | Methyl group only on nitrogen |

Eigenschaften

IUPAC Name |

2-chloro-N-ethyl-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO/c1-3-7(2)5(8)4-6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYWLBWGIPIYIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623640 | |

| Record name | 2-Chloro-N-ethyl-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2746-07-8 | |

| Record name | 2-Chloro-N-ethyl-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-ethyl-N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.